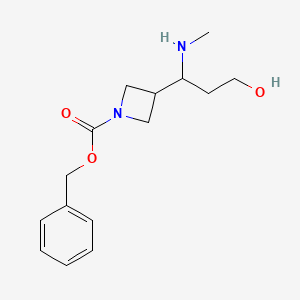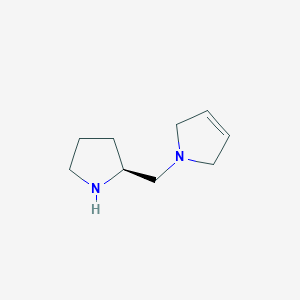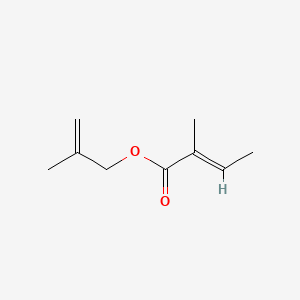
2-Methylallyl 2-methylcrotonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylallyl 2-methylcrotonate, also known as (E)-2-Methyl-2-butenoic acid 2-methyl-2-propenyl ester, is an organic compound with the molecular formula C9H14O2. It is a derivative of crotonic acid and is characterized by its ester functional group. This compound is used in various chemical reactions and has applications in different scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylallyl 2-methylcrotonate can be synthesized through cross-coupling reactions between 2-methyl-2-propen-1-ol and various boronic acids. The reaction typically involves the use of palladium as a catalyst and Xantphos as a ligand. The reaction is carried out under microwave heating, which enhances the reaction rate and yield. The process involves simple distillation to obtain the product and allows the recycling of the reagent-solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process is designed to be environmentally friendly, with minimal waste generation and efficient use of resources .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylallyl 2-methylcrotonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions
Major Products Formed
Oxidation: 2-Methylcrotonic acid.
Reduction: 2-Methylallyl alcohol.
Substitution: Various substituted esters depending on the reagents used
Wissenschaftliche Forschungsanwendungen
2-Methylallyl 2-methylcrotonate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Methylallyl 2-methylcrotonate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways. The compound’s reactivity is influenced by the presence of the double bond and the ester functional group, which can interact with enzymes and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methylallyl acetate
- 2-Methylallyl propionate
- 2-Methylallyl butyrate
Uniqueness
2-Methylallyl 2-methylcrotonate is unique due to its specific ester structure and the presence of a double bond, which imparts distinct reactivity and properties.
Eigenschaften
CAS-Nummer |
61692-82-8 |
|---|---|
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
2-methylprop-2-enyl (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C9H14O2/c1-5-8(4)9(10)11-6-7(2)3/h5H,2,6H2,1,3-4H3/b8-5+ |
InChI-Schlüssel |
PNRCWIZNCBKLMH-VMPITWQZSA-N |
Isomerische SMILES |
C/C=C(\C)/C(=O)OCC(=C)C |
Kanonische SMILES |
CC=C(C)C(=O)OCC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-(1H-pyrazolo[4,3-b]pyridin-3-yl)-1H-indol-6-yl)-1-cyclopentylprop-2-yn-1-ol](/img/structure/B13950351.png)
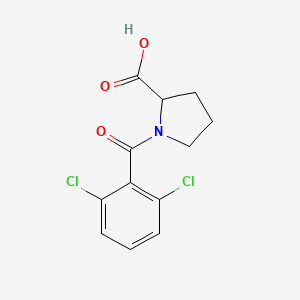
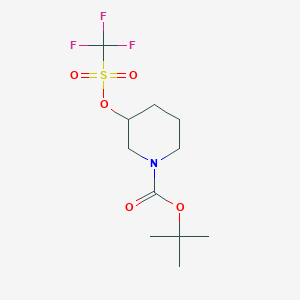
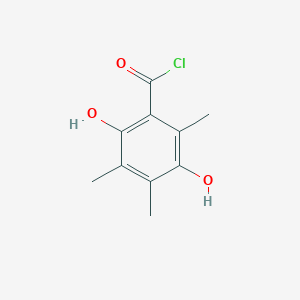
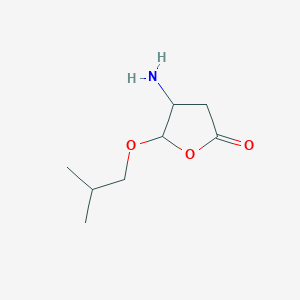
![1-methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene](/img/structure/B13950370.png)
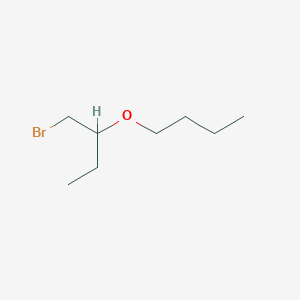
![6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]nicotinonitrile](/img/structure/B13950380.png)
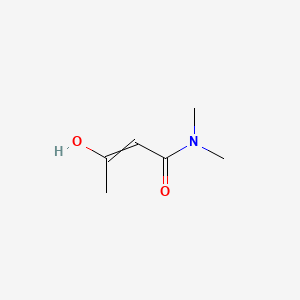
![(1-Phenylethyl)[1-(3,4-xylyl)ethyl]benzene](/img/structure/B13950405.png)
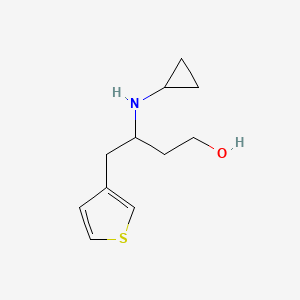
![6H-Imidazo[1,5,4-de]quinoxaline](/img/structure/B13950423.png)
